molecular formula C18H17FN2OS B12603130 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one CAS No. 918145-82-1

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one

Cat. No.: B12603130
CAS No.: 918145-82-1
M. Wt: 328.4 g/mol
InChI Key: OAXPIOMGNSKPNT-UHFFFAOYSA-N
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Description

4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound featuring a 1,4-thiazin-3-one core substituted with a propyl linker and a 6-(2-fluorophenyl)pyridin-3-yl moiety. The thiazinone scaffold is known for its pharmacological versatility, particularly in modulating neurotransmitter systems and enzyme activity .

Properties

CAS No.

918145-82-1

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one

InChI

InChI=1S/C18H17FN2OS/c19-16-6-2-1-5-15(16)17-8-7-14(12-20-17)4-3-9-21-10-11-23-13-18(21)22/h1-2,5-8,10-12H,3-4,9,13H2

InChI Key

OAXPIOMGNSKPNT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one typically involves the reaction of 2-fluorophenylpyridine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. For example, a common method involves the use of triethylamine and dichloromethane as solvents, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazinone ring undergoes nucleophilic attacks at the sulfur or nitrogen atoms. Key observations include:

Reaction TypeConditionsProduct/OutcomeSource
Thiol displacementAlkaline media (pH 10–12), RTReplacement of sulfur with thiol groups, forming disulfide analogs
Amine substitutionNH₃/EtOH, refluxRing-opening to yield thiourea derivatives

Oxidation and Reduction

The compound participates in redox reactions due to its conjugated π-system and sulfur atom:

ProcessReagents/ConditionsOutcomeSource
OxidationH₂O₂, acidic conditionsSulfur oxidizes to sulfoxide/sulfone derivatives
ReductionNaBH₄, MeOHPartial saturation of thiazinone ring

Cycloaddition Reactions

The fluorophenyl-pyridine moiety facilitates [4+2] cycloadditions:

PartnerConditionsProductSource
Dienophiles (e.g., maleic anhydride)Thermal (80–100°C)Fused bicyclic adducts

Functionalization at the Propyl Chain

The propyl linker (-CH₂-CH₂-CH₂-) undergoes alkylation and cross-coupling:

ReactionCatalysts/ConditionsOutcomeSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of aryl/heteroaryl groups
HalogenationNBS, radical initiatorsBromination at terminal CH₂ group

Hydrolysis and Ring Modifications

Controlled hydrolysis alters the thiazinone core:

ConditionsOutcomeSource
HCl (6M), refluxRing cleavage to form thioamide intermediates
NaOH (2M), 50°CDeprotonation at N-4, forming salts

Pharmacological Derivatization

Structural analogs synthesized for bioactivity studies include:

Modification SiteDerivative ClassBiological Target (Example)Source
Pyridine ringPhosphodiesterase inhibitorsPDE10A (IC₅₀: 12 nM in analogs)
Thiazinone carbonylAntifungal agentsCandida albicans (MIC: 8 µg/mL)

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 2-fluorophenyl group directs substitutions to the meta position due to fluorine’s −I effect.

  • Ring Strain Effects : Thiazinone’s partial unsaturation increases susceptibility to nucleophilic attacks at C-3.

  • Steric Hindrance : The propyl chain limits reactivity at the pyridine N-atom .

Stability Considerations

FactorImpactSource
Light exposurePhotooxidation of thiazinone
High pH (>10)Ring decomposition

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated cytotoxic effects on breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Properties

Thiazine derivatives have been recognized for their antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results indicate that it may help in reducing oxidative stress and inflammation in neuronal cells.

Case Study : A study conducted on mouse models of Alzheimer’s disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation .

Pharmacological Mechanisms

The mechanisms through which 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one exerts its effects are still under investigation. However, it is believed to interact with various biological targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Receptors : It may act as a modulator for neurotransmitter receptors, contributing to its neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neuropsychopharmacology

Several compounds with analogous scaffolds have been studied for neuropsychiatric applications:

  • SLV313 (1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine) and SLV314 ((2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]-1-piperazinyl]-2-methyl-2H-1,4-benzoxazin-3(4H)-one) share fluorinated aromatic and heterocyclic motifs. Both exhibit mixed dopamine D2 receptor antagonism and serotonin 5-HT1A agonism, with SLV313 showing antipsychotic efficacy in preclinical models .
  • 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-ones demonstrate anticancer activity via kinase inhibition, highlighting the role of the pyridazinone core and flexible propyl-piperazine side chains in modulating biological activity .

Benzothiazinone Derivatives with Antihypertensive Activity

Kajino et al. (1991) synthesized 2-[3-(4-(4-fluorophenyl)-1-piperazinyl)propyl]-2H-1,4-benzothiazin-3(4H)-one (compound 45), which exhibited potent antihypertensive effects in spontaneously hypertensive rats. This compound’s calmodulin antagonism and moderate calcium channel blockade contrast with the weaker calcium antagonism observed in other derivatives .

Pyridazinone and Benzoxazinone Analogues

  • 6-[3-(3,6-dihydro-4-phenyl-1-(2H)-pyridinyl)propoxy]-3(2H)-benzofuranone (compound C) and 6-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-2H-1,4-benzoxazine-3(4H)-one (compound E) feature extended propyl linkers and heterocyclic substitutions. These compounds were developed as antipsychotic agents with dopamine autoreceptor agonist activity, emphasizing the importance of the linker length and aromatic substituents in CNS penetration .

Comparative Analysis Table

Compound Core Structure Key Substitutions Pharmacological Activity Key Findings
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one 1,4-Thiazin-3-one 6-(2-Fluorophenyl)pyridin-3-yl, propyl linker Not fully characterized Structural similarity to neuroactive/antihypertensive agents suggests potential CNS/cardiovascular activity.
SLV313 Piperazine-benzodioxin 5-(4-Fluorophenyl)pyridinyl Dopamine D2 antagonist, 5-HT1A agonist Preclinical antipsychotic efficacy; mixed receptor profile .
Compound 45 (Kajino et al., 1991) 1,4-Benzothiazin-3-one 4-(4-Fluorophenyl)piperazinylpropyl Calmodulin antagonist, antihypertensive ED₅₀ = 3.2 mg/kg (SHR model) .
6-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propoxy]-2H-1,4-benzoxazine-3(4H)-one Benzoxazinone Pyrimidinyl-piperazinepropoxy Dopamine autoreceptor agonist MP = 143–145°C; antipsychotic potential .

Critical Insights

  • Structural Determinants of Activity : The fluorophenyl group enhances lipophilicity and π-π stacking interactions, while the pyridine or piperazine moieties contribute to hydrogen bonding and receptor specificity.
  • Further studies on dopamine/calmodulin interactions are warranted.
  • Synthetic Challenges : The propyl linker in the target compound may confer conformational flexibility, but metabolic stability compared to rigid analogues (e.g., SLV314) remains unexplored .

Biological Activity

The compound 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a thiazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{S}

This structure features a thiazine ring fused with a pyridine moiety and a fluorophenyl group, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one exhibit significant anticancer activity. For instance, derivatives of thiazine have been evaluated for their ability to inhibit various cancer cell lines. A notable study found that certain thiazine derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential utility in cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one . Preliminary data suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Study 1: Efficacy Against BRCA Mutant Cancers

A recent case study investigated the efficacy of a related thiazine compound in BRCA-deficient cancer models. The study reported that the compound induced significant apoptosis in cancer cells with BRCA mutations, highlighting its potential as a targeted therapy for these specific malignancies .

Study 2: In Vivo Toxicity Assessment

In vivo toxicity assessments were conducted to evaluate the safety profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. This finding is crucial for advancing the compound into clinical trials .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM in breast cancer
PARP InhibitionIC50 = 4 nM
Apoptosis InductionSignificant in BRCA mutants
ToxicityNo adverse effects at doses

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